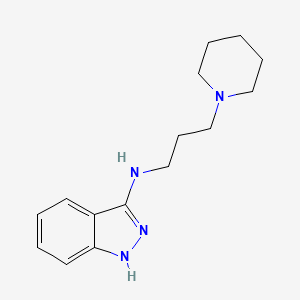
1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties . This compound has gained attention in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of hydrazones with aldehydes or ketones under acidic or basic conditions . Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and apoptosis. This inhibition can lead to the suppression of tumor growth and the induction of cell death in cancer cells . The compound may also interact with signaling pathways such as the p53/MDM2 pathway, further contributing to its antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Indazol-3-amine
- N-(3-(2-methyl-1-piperidinyl)propyl)-1H-Indazol-3-amine
Uniqueness
1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- stands out due to its unique piperidinylpropyl group, which enhances its biological activity and selectivity. This structural modification can lead to improved pharmacokinetic properties and reduced toxicity compared to other similar compounds .
Propriétés
Numéro CAS |
82819-11-2 |
|---|---|
Formule moléculaire |
C15H22N4 |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
N-(3-piperidin-1-ylpropyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C15H22N4/c1-4-10-19(11-5-1)12-6-9-16-15-13-7-2-3-8-14(13)17-18-15/h2-3,7-8H,1,4-6,9-12H2,(H2,16,17,18) |
Clé InChI |
VNQGLEGVJDTWLQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCNC2=NNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



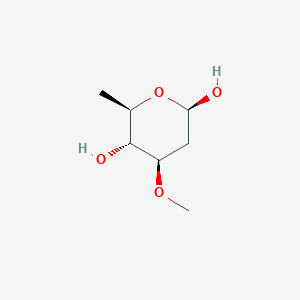



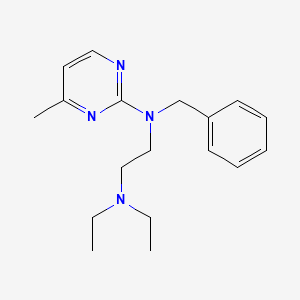

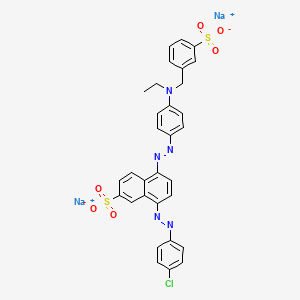
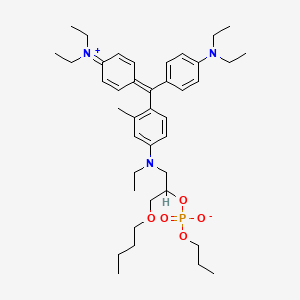

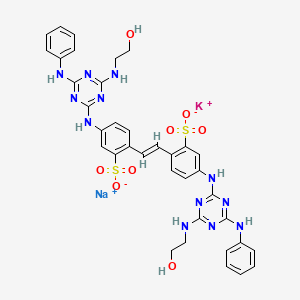


![6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12715844.png)
